5-(Propan-2-yloxy)-1,3,4-thiadiazole-2-thiol

Descripción

Systematic Nomenclature and Molecular Formula Analysis

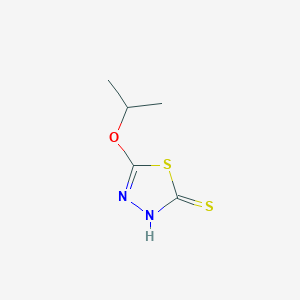

5-(Propan-2-yloxy)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound belonging to the thiadiazole family. Its systematic IUPAC name reflects its structural components:

- 1,3,4-thiadiazole ring : A five-membered aromatic system containing two nitrogen atoms at positions 1 and 3, and a sulfur atom at position 4.

- Propan-2-yloxy substituent : A branched ether group attached to the carbon at position 5 of the thiadiazole ring.

- Thiol functional group : A sulfhydryl (-SH) group at position 2, contributing to its reactivity.

The molecular formula is C₅H₈N₂OS₂ , with a molecular weight of 176.26 g/mol . This differs from related compounds like 5-isopropyl-1,3,4-thiadiazole-2-thiol (C₅H₈N₂S₂, MW 160.26 g/mol), highlighting the influence of the propan-2-yloxy group on molecular mass.

Crystallographic Data and Bonding Patterns

The compound’s aromaticity and electron-deficient nature are central to its bonding characteristics. Key structural insights include:

Aromaticity and Resonance Stabilization

The 1,3,4-thiadiazole ring exhibits aromaticity due to conjugated π-electrons from nitrogen and sulfur atoms. This stabilization:

Bonding Patterns and Functional Group Interactions

- Thiol Group (Position 2) : The -SH group participates in hydrogen bonding and redox reactions, contributing to the compound’s reactivity.

- Propan-2-yloxy Group (Position 5) : The ether linkage introduces steric bulk and electronic effects, influencing solubility and molecular interactions.

Table 1: Bonding Characteristics of Key Functional Groups

| Group | Bond Length (Å) | Bond Order | Reactivity |

|---|---|---|---|

| C=S (Thiadiazole) | ~1.65 | Double | Low |

| C-O (Propan-2-yloxy) | ~1.45 | Single | Moderate |

| S-H (Thiol) | ~1.35 | Single | High |

Note: Bond lengths are approximate, inferred from analogous thiadiazole derivatives.

Tautomeric Behavior and Resonance Stabilization

The compound exists in equilibrium between thiol and thione tautomers, influenced by environmental conditions.

Thiol vs. Thione Tautomerism

- Thiol Form : Dominates in polar solvents due to hydrogen bonding and stabilization of the -SH group.

- Thione Form : Preferred in nonpolar environments or solid states, as seen in IR/Raman spectra (absence of S-H stretching ~2600 cm⁻¹).

Table 2: Stability of Tautomers Under Different Conditions

| Condition | Dominant Tautomer | Key Spectral Evidence |

|---|---|---|

| Solid State (KBr) | Thione | Absence of S-H stretch (IR) |

| Aqueous Solution | Thiol | S-H stretch at ~2550 cm⁻¹ (IR) |

| Nonpolar Solvent | Thione | C=S stretch at ~1250 cm⁻¹ (IR) |

Computational and Experimental Insights

- Quantum Mechanical Studies : DFT/B3LYP calculations reveal the thione tautomer is ~10 kcal/mol more stable than the thiol due to resonance stabilization.

- pKa Determination : Experimental pKa values for analogous thiadiazoles suggest the thiol group’s acidity (pKa ~7–8), favoring deprotonation in basic media.

Implications for Reactivity

The thione form’s stability enhances its role in coordination chemistry (e.g., metal chelation), while the thiol form facilitates nucleophilic substitution (e.g., alkylation).

Propiedades

IUPAC Name |

5-propan-2-yloxy-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS2/c1-3(2)8-4-6-7-5(9)10-4/h3H,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULTXKFWJDTPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672569 | |

| Record name | 5-[(Propan-2-yl)oxy]-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37158-92-2 | |

| Record name | 5-[(Propan-2-yl)oxy]-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

5-(Propan-2-yloxy)-1,3,4-thiadiazole-2-thiol is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Thiadiazole Derivatives

Thiadiazoles are a class of heterocyclic compounds known for their wide range of biological activities. The 1,3,4-thiadiazole scaffold has been associated with various pharmacological effects, including:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Inhibitory effects on cancer cell proliferation.

- Anti-inflammatory : Reduction of inflammation in various models.

- Anticonvulsant : Potential in treating seizure disorders.

The presence of sulfur and nitrogen in the thiadiazole ring contributes to its reactivity and interaction with biological targets, enhancing its pharmacological profile .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 20b | HepG-2 | 4.37 ± 0.7 |

| 20b | A-549 | 8.03 ± 0.5 |

| 23 | MCF-7 | 0.28 |

| 23 | A549 | 0.52 |

These results indicate that certain derivatives can effectively inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanisms underlying the anticancer activity of thiadiazoles include:

- Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives have been shown to selectively inhibit nucleic acid synthesis without affecting protein synthesis .

- Interaction with Tubulin : Some compounds exhibit antiproliferative activity by disrupting tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

- Targeting Kinases : The heteroatoms in the thiadiazole ring can interact with key kinases involved in tumorigenesis, potentially leading to reduced tumor growth .

Antimicrobial Activity

Thiadiazole derivatives also demonstrate significant antimicrobial properties. Various studies have reported their efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- Antibacterial : Effective against strains such as Staphylococcus aureus and Escherichia coli.

- Antifungal : Showed activity against Candida albicans.

The structure-activity relationship indicates that modifications to the thiadiazole ring can enhance antimicrobial potency .

Case Studies

Several case studies illustrate the biological activity of 5-(Propan-2-yloxy)-1,3,4-thiadiazole-2-thiol:

-

Study on Anticancer Activity :

- Researchers synthesized a series of thiadiazole derivatives and tested their effects on human lung cancer cells (A549). The study found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating a promising avenue for drug development.

-

Investigation of Antimicrobial Effects :

- A comparative study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens. The results indicated that some derivatives had comparable or superior activity to existing antibiotics, highlighting their potential as new antimicrobial agents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Research has indicated that thiadiazole derivatives, including 5-(propan-2-yloxy)-1,3,4-thiadiazole-2-thiol, exhibit significant antimicrobial and anticancer properties. For instance, studies have shown that compounds derived from thiadiazoles can inhibit the growth of various bacterial strains and cancer cell lines. The mechanism often involves interaction with specific molecular targets such as enzymes related to cell proliferation and survival (Matysiak, 2015).

DNA Protection

Another study highlighted the ability of certain thiadiazole derivatives to protect DNA from oxidative damage. This property is crucial for developing chemotherapeutic agents that minimize harm to healthy cells while targeting cancerous ones (Gür et al., 2020).

Materials Science

Photosensitized Singlet Oxygen Generation

5-(Propan-2-yloxy)-1,3,4-thiadiazole-2-thiol has been utilized in the development of photocatalysts for generating singlet oxygen. This application is particularly relevant in organic synthesis and environmental remediation processes where singlet oxygen can facilitate the oxidation of organic pollutants (Urakami et al., 2013).

Environmental Applications

Thiadiazole compounds have been explored for their potential use in environmental applications such as wastewater treatment and pollutant degradation. The ability of these compounds to generate reactive oxygen species can be harnessed to break down harmful substances in contaminated water sources.

Antimicrobial Efficacy Study

A study conducted by Gür et al. (2020) synthesized a series of Schiff bases derived from thiadiazole compounds. The results demonstrated potent antimicrobial activity against several strains of bacteria and fungi. The study concluded that the structural modifications on the thiadiazole ring significantly influenced the biological activity.

Photocatalytic Applications

In a research project focusing on photocatalytic materials, Urakami et al. (2013) incorporated thiadiazole derivatives into polymer networks to enhance their water compatibility and photocatalytic efficiency. The findings indicated that these materials could effectively convert furoic acid into valuable products under light irradiation.

Métodos De Preparación

Starting Materials and Reaction Sequence

Thioamide precursor: A suitable thioamide bearing the propan-2-yloxy substituent or a precursor that can be functionalized post-cyclization.

Hydrazine hydrate: Reacts with the thioamide to form hydrazide intermediates.

Carbon disulfide: Reacts with hydrazide intermediates under basic conditions to form the thiadiazole ring.

Alkali-metal hydroxide (e.g., potassium hydroxide): Facilitates cyclization and thiol formation.

Acidification: Using mineral acids like sulfuric acid to precipitate the product.

Detailed Reaction Conditions

Step 1: React equimolar amounts of the thioamide and hydrazine hydrate in an inert solvent such as ethanol at 0–60 °C, preferably around room temperature to 30 °C, for about 30 minutes to 1 hour.

Step 2: Cool the reaction mixture to below 10 °C and add carbon disulfide slowly, maintaining the temperature to minimize hazardous gas evolution.

Step 3: Add an equimolar amount of potassium hydroxide dissolved in ethanol or aqueous ethanol to the cold mixture.

Step 4: Warm the reaction mixture to about 30 °C and stir for 2 hours to complete cyclization.

Step 5: Acidify the mixture carefully with concentrated sulfuric acid to precipitate the thiadiazole-2-thiol compound, controlling hydrogen sulfide release.

Step 6: Isolate the product by filtration, wash to remove salts, and dry at 60 °C.

This method ensures high yield and purity, with minimal side products such as 2,5-dimercapto-1,3,4-thiadiazole.

Data Table Summarizing Key Preparation Parameters

| Parameter | Description/Condition | Notes/Outcome |

|---|---|---|

| Starting materials | Thioamide with propan-2-yloxy substituent | Purity affects yield |

| Hydrazine hydrate | Equimolar, aqueous or anhydrous | Hydrate preferred for convenience |

| Carbon disulfide | 1–2 molar equivalents, added below 10 °C | Toxic, low flash point; handle with care |

| Alkali-metal hydroxide | Potassium hydroxide, 1 molar equivalent, in ethanol | Facilitates cyclization |

| Solvent | Ethanol or aqueous ethanol | Ethanol preferred for solubility |

| Temperature (reaction) | 0–30 °C | Controls gas evolution and reaction rate |

| Acidification | Concentrated sulfuric acid, controlled addition | Precipitates product, controls H2S release |

| Reaction time | 2–3 hours total | Includes stirring and acidification |

| Yield | 77–90% | High yield with optimized conditions |

| Purification | Filtration, washing, drying at 60 °C | Removes sulfate salts and impurities |

Research Findings and Notes

The molar ratio of hydrazine to thioamide is critical; a 1:1 ratio minimizes formation of by-products such as 3,6-disubstituted tetrazines.

The order of addition of carbon disulfide and hydroxide is flexible, but temperature control during addition is essential to minimize hydrogen sulfide gas release.

The use of potassium hydroxide in alcoholic solution improves solubility and reaction efficiency compared to aqueous solutions.

Hydrogen sulfide evolution is primarily controlled during acidification, allowing safer handling and efficient gas scrubbing.

The green chemistry method developed by Rajesh Kumar et al. shows superior energy and environmental metrics, suggesting potential for industrial scale-up with lower environmental impact.

Q & A

Q. Optimization Strategies :

- Use kinetic studies (e.g., TLC monitoring) to determine optimal reaction times.

- Screen solvents (ethanol vs. DMF) to balance solubility and reactivity.

- Employ gradient temperature control to minimize side reactions.

Q. Table 1. Synthetic Methods Comparison

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Thiosemicarbazide + CS₂, K₂CO₃, 80°C | 70–85 | |

| Alkylation | 2-Bromopropane, EtOH, reflux, 6h | 65–75 | |

| Ultrasound Alkylation | 2-Bromopropane, EtOH, 40°C, 2h | 80–90 |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the isopropoxy group (δ ~1.3 ppm for CH₃, δ ~4.5 ppm for OCH(CH₃)₂) and thiol tautomerism .

- IR Spectroscopy : Detect S-H stretches (~2500 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .

- X-ray Crystallography : Use SHELX software for crystal structure determination, particularly for resolving tautomeric forms (thiol vs. thione) .

- Elemental Analysis : Validate purity (>98%) and stoichiometry .

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Q. Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (e.g., bond dissociation energies) .

- Key Calculations :

- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Advanced: How should researchers design assays to evaluate the biological activity of derivatives?

Q. Methodological Answer :

- Antimicrobial Screening :

- Antiproliferative Assays :

- Data Interpretation :

- Address contradictions (e.g., variable IC₅₀ values) by verifying compound stability (HPLC) and membrane permeability (logP calculations) .

Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) studies?

Q. Methodological Answer :

- Systematic Variation : Synthesize derivatives with incremental substituent changes (e.g., alkyl chain length, electron-withdrawing groups) .

- Multivariate Analysis : Apply PCA or QSAR models to correlate electronic/steric parameters with bioactivity .

- Crystallographic Validation : Resolve tautomeric ambiguities (thiol vs. thione) via XRD to clarify active conformers .

Q. Table 2. Common SAR Pitfalls and Solutions

| Issue | Solution | Reference |

|---|---|---|

| Tautomerism ambiguity | XRD or ¹H NMR in DMSO-d₆ | |

| Bioactivity variability | Purity assessment via HPLC | |

| Solubility limitations | LogP optimization via pro-drug design |

Advanced: How can molecular docking guide the design of derivatives for target-specific applications?

Q. Methodological Answer :

- Target Selection : Prioritize enzymes with known thiadiazole interactions (e.g., bacterial dihydrofolate reductase, tubulin) .

- Protocol :

- Prepare ligand (DFT-optimized geometry) and receptor (PDB structure).

- Use AutoDock Vina for docking simulations; validate with co-crystallized ligands.

- Analyze binding modes (hydrogen bonds, hydrophobic pockets) .

- Validation : Correlate docking scores (ΔG) with experimental IC₅₀ values to refine models .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Q. Methodological Answer :

- Degradation Pathways : Hydrolysis of the thiol group or isopropoxy linkage under acidic/alkaline conditions .

- Storage : Store at −20°C under inert atmosphere (N₂/Ar) to prevent oxidation.

- Stability Assays :

Advanced: How to develop analytical methods for quantifying this compound in complex matrices?

Q. Methodological Answer :

- HPLC Method :

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA.

- Detection: UV at 254 nm .

- Validation : Assess linearity (R² > 0.99), LOD/LOQ, and recovery rates (spiked samples) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.